Conopharyngine
Description
Primary Plant Genera and Species Rich in Conopharyngine
Tabernaemontana pachysiphon stands out as a primary source of this compound. The alkaloid has been identified as the major alkaloid present in the leaves and stem-bark of this plant. puzzlepiece.orgwikipedia.org Research has confirmed its presence in both the leaves and the stem bark of a Nigerian variety of the species. puzzlepiece.org Furthermore, a derivative, this compound pseudoindoxyl, has also been isolated from T. pachysiphon. wikipedia.org The bark and seeds of this plant are known to contain this compound alongside other alkaloids like voacangine (B1217894). jstor.orgjstor.org
Conopharyngia durissima is another significant botanical source of this compound. wikipedia.orgcapes.gov.br The alkaloid has been isolated from the stem bark of this species. puzzlepiece.org It is considered one of the monomeric isoquinuclidine bases found in both the root and stem bark of the plant. capes.gov.brresearchgate.net
The genus Voacanga also contributes to the natural sourcing of this compound. tandfonline.com Specifically, the alkaloid has been isolated from Voacanga africana. tandfonline.comx-mol.net This plant is a known source of various indole (B1671886) alkaloids, and this compound is among the compounds identified within its extracts. researchgate.net
This compound has been reported to be present in Tabernanthe iboga, although it typically occurs as a minor component within this plant. google.comscispace.com T. iboga is well-known for producing a range of iboga-type alkaloids. wikipedia.org
Distribution Across Other Tabernaemontana Species
The presence of this compound extends to other species within the Tabernaemontana genus. It has been detected in Tabernaemontana divaricata (also known as Ervatamia coronaria). srku.edu.ininformaticsjournals.co.in Additionally, research has reported its occurrence in Tabernaemontana crassa. nih.gov The broader Tabernaemontana genus is recognized for its high alkaloid content, with this compound being one of the many identified compounds. nih.gov
| Plant Species | Part(s) Containing this compound |
| Tabernaemontana pachysiphon | Leaves, Stem-bark, Seeds puzzlepiece.orgwikipedia.orgjstor.orgjstor.org |
| Conopharyngia durissima | Stem-bark, Root-bark puzzlepiece.orgwikipedia.orgcapes.gov.brresearchgate.net |
| Voacanga africana | Not specified in detail tandfonline.comtandfonline.comx-mol.netresearchgate.net |
| Tabernanthe iboga | Not specified in detail google.comscispace.com |
| Tabernaemontana divaricata | Not specified in detail srku.edu.ininformaticsjournals.co.in |
| Tabernaemontana crassa | Not specified in detail nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3/t13?,14-,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLXLVGASPEMV-COUHDALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997354 | |
| Record name | Conopharyngine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-98-2 | |
| Record name | Conopharyngine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conopharyngine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Sourcing of Conopharyngine
Distribution Across Other Tabernaemontana Species
Occurrence in Tabernaemontana ventricosa and Related Species
Tabernaemontana ventricosa, commonly known as the Forest toad tree, is native to Africa and contains a characteristic white milky latex in all its parts. nih.gov While research on this specific species is not as extensive as on others in its genus, phytochemical analyses have confirmed the presence of conopharyngine. nih.govmdpi.com This alkaloid is considered one of the major alkaloidal components in the plant. mdpi.com For instance, research on T. ventricosa collected in South Africa has highlighted the presence of this compound. mdpi.com
Tabernaemontana pachysiphon is another closely related species where this compound is a major alkaloid, found in both the leaves and the stem-bark. wikipedia.org In the stem bark of T. pachysiphon, this compound is the main constituent, while it is also present in the leaves. prota4u.org
Table 1: Occurrence of this compound in Tabernaemontana ventricosa and Related Species
| Species | Plant Part | Status of this compound |
|---|---|---|
| Tabernaemontana ventricosa | - | Major alkaloidal component mdpi.com |
Presence in Tabernaemontana angulata and T. fuchsiaefolia
Studies have confirmed the presence of this compound in Tabernaemontana angulata. sci-hub.se While a comprehensive list of all alkaloids in this species is extensive, this compound is among the identified compounds. researchgate.net Similarly, phytochemical analysis of Tabernaemontana fuchsiaefolia has led to the identification of this compound. scielo.br In a study analyzing various parts of T. fuchsiaefolia, this compound was detected through Gas Chromatography-Mass Spectrometry (GC-MS). scielo.brresearchgate.net
Table 2: Identification of this compound in T. angulata and T. fuchsiaefolia
| Species | Method of Identification | Reference |
|---|---|---|
| Tabernaemontana angulata | Phytochemical analysis | researchgate.netsci-hub.se |
This compound as a Component in Alkaloid Mixtures
This compound frequently occurs as part of a complex mixture of alkaloids within the Tabernaemontana species. For example, in Tabernaemontana crassa, this compound is identified as one of the minor compounds, with ibogaine (B1199331) being the major alkaloid. nih.gov In Tabernaemontana pachysiphon, while this compound is a major component, it is found alongside other alkaloids of the ibogan class, as well as those from the aspidospermatan and corynanthean classes. prota4u.org The composition of these alkaloid mixtures can vary between different parts of the same plant. prota4u.org
Table 3: this compound in Alkaloid Mixtures of Tabernaemontana Species
| Species | Status of this compound | Co-occurring Alkaloid Classes |
|---|---|---|
| Tabernaemontana crassa | Minor component | Ibogan nih.gov |
Geographical Distribution of this compound-Producing Plants
The plants that produce this compound are primarily distributed throughout the tropical and subtropical regions of the world. nih.gov The genus Tabernaemontana encompasses approximately 100 species found in Africa, Asia, Oceania, and the Americas. nih.gov
Tabernaemontana pachysiphon, a significant source of this compound, is widely distributed across tropical Africa, from Ghana eastward to southern Sudan and Kenya, and southward to Malawi, Zambia, and Angola. prota4u.org Tabernaemontana ventricosa is also native to Africa. nih.gov Two species of Tabernaemontana, T. elegans and T. ventricosa, are indigenous to South Africa. mdpi.comup.ac.za
Tabernaemontana cymosa has a native range in northern South America, including Colombia, Venezuela, Trinidad and Tobago, and Brazil. scispace.com Tabernaemontana angulata is found in regions of South America as well. sci-hub.se The family Apocynaceae, to which Tabernaemontana belongs, is distributed throughout the tropics and some subtropical areas, with a significant presence in America, Africa, and Asia. sci-hub.se
Table 4: Geographical Distribution of Selected this compound-Producing Tabernaemontana Species
| Species | Native Regions |
|---|---|
| Tabernaemontana pachysiphon | Tropical Africa (Ghana to Sudan/Kenya, south to Malawi/Zambia/Angola) prota4u.org |
| Tabernaemontana ventricosa | Africa, including South Africa nih.govmdpi.comup.ac.za |
| Tabernaemontana cymosa | South America (Colombia, Venezuela, Trinidad and Tobago, Brazil) scispace.com |
Isolation and Extraction Methodologies for Conopharyngine
Conopharyngine, an indole (B1671886) alkaloid, is a naturally occurring compound found in various plant species. Its isolation from these botanical sources involves a multi-step process that begins with the extraction from plant tissues and is followed by sophisticated purification techniques. The methodologies are designed to efficiently separate this compound from the complex mixture of other alkaloids and plant metabolites.
Advanced Structural Elucidation and Characterization of Conopharyngine
Spectroscopic Techniques for Definitive Structure Assignment
The structural elucidation of conopharyngine is a process that involves piecing together data from various spectroscopic methods to build a complete molecular picture. wisdomlib.org Each technique provides unique and complementary information.
High-Resolution Mass Spectrometry (HRMS) for Molecular Information
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. electricveg.comnih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition from the measured mass. For this compound, HRMS provides the exact molecular weight, which, in conjunction with the nitrogen rule, confirms the presence of an odd or even number of nitrogen atoms, a key feature of alkaloids. The high accuracy of the mass measurement is crucial for distinguishing between different molecular formulas that might otherwise have the same nominal mass. nih.gov For instance, the molecular formula for this compound has been established as C23H30N2O5. sci-hub.se HRMS data is often acquired using techniques like electrospray ionization (ESI), which is a soft ionization method that minimizes fragmentation and preserves the molecular ion. nih.govmdpi.com
Table 1: Representative HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C23H30N2O5 | sci-hub.se |
| Ionization Mode | ESI-positive | nih.gov |
This table is illustrative and based on typical data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. onlineorganicchemistrytutor.comsemanticscholar.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR experiments, specifically 1H and 13C NMR, are fundamental to the structural analysis of this compound. researchgate.netscielo.br
1H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (multiplicity or splitting), and the number of protons of each type (integration). acs.org For this compound, the 1H NMR spectrum would reveal characteristic signals for aromatic protons on the indole (B1671886) ring, methoxy (B1213986) group protons, protons of the ethyl group, and various aliphatic protons within the complex ring system. researchgate.net The chemical shifts of these protons are influenced by the electronic effects of nearby functional groups.
13C NMR Spectroscopy : This technique provides a count of the number of unique carbon atoms in the molecule. acs.org The chemical shift of each carbon signal indicates its chemical environment (e.g., aromatic, aliphatic, carbonyl, attached to an oxygen). For this compound, the 13C NMR spectrum would show distinct signals for the carbons of the indole nucleus, the two methoxy groups, the ester carbonyl group, and the remaining aliphatic carbons of the cage-like structure. researchgate.net
Table 2: Illustrative 1H and 13C NMR Data for Key Functional Groups in this compound
| Functional Group | 1H NMR Chemical Shift (δ, ppm) (Typical Range) | 13C NMR Chemical Shift (δ, ppm) (Typical Range) |
| Indole Aromatic Protons | 6.5 - 7.5 | 100 - 140 |
| Methoxy Protons (-OCH3) | 3.5 - 4.0 | 50 - 60 |
| Ester Methyl Protons (-COOCH3) | ~3.7 | ~52 |
| Ethyl Group Protons (-CH2CH3) | 0.9 (t), 1.4-1.8 (m) | ~12, ~30 |
| Ester Carbonyl Carbon (-COOCH3) | - | ~173 |
Note: This table presents typical chemical shift ranges and the data can vary based on the solvent and specific substitution pattern. researchgate.netresearchgate.net
While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like this compound. huji.ac.ilepfl.ch These experiments reveal correlations between different nuclei, providing insights into bonding and spatial proximity.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments identify protons that are coupled to each other (typically through two or three bonds). princeton.eduresearchgate.net COSY helps to trace out spin systems, such as the ethyl group and protons on adjacent carbons in the aliphatic rings. TOCSY extends these correlations to an entire spin system, identifying all protons that are part of a coupled network. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. emerypharma.commdpi.com It is a powerful tool for assigning carbon signals based on the already assigned proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.commdpi.com This is crucial for connecting different fragments of the molecule, identifying quaternary carbons (carbons with no attached protons), and confirming the placement of functional groups like the ester and methoxy groups. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This information is vital for determining the relative stereochemistry of the molecule, revealing the three-dimensional arrangement of atoms and functional groups in the intricate cage-like structure of this compound. princeton.edu
Table 3: Application of 2D NMR Experiments in the Structural Elucidation of this compound
| Experiment | Information Provided | Application to this compound Structure |
| COSY/TOCSY | 1H-1H correlations through bonds | Identifies coupled proton networks within the aliphatic rings and the ethyl side chain. princeton.eduresearchgate.net |
| HSQC | Direct 1H-13C correlations (one bond) | Assigns carbon signals based on proton assignments. emerypharma.commdpi.com |
| HMBC | Long-range 1H-13C correlations (2-3 bonds) | Connects different structural fragments and confirms the position of quaternary carbons and functional groups. emerypharma.commdpi.com |
| NOESY | 1H-1H correlations through space | Determines the relative stereochemistry and 3D conformation of the molecule. princeton.eduresearchgate.net |
Proton (1H) and Carbon-13 (13C) NMR Analysis
Infrared (IR) Spectroscopy for Functional Group Determination
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.comgla.ac.uk For this compound, the IR spectrum provides clear evidence for key functional groups. A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretch of the ester group. up.ac.za The presence of C-O stretching vibrations, often seen as strong bands in the 1250-1000 cm⁻¹ region, would support the presence of the ester and methoxy groups. gla.ac.uk Vibrations associated with the aromatic indole ring would also be observable.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
| Ester (C=O) | Stretch | ~1730 | up.ac.za |
| C-O | Stretch | 1250 - 1000 | gla.ac.uk |
| Aromatic C=C | Stretch | 1600 - 1450 | |
| C-H (sp2) | Stretch | 3100 - 3000 | |
| C-H (sp3) | Stretch | 3000 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. wikibooks.orgwikipedia.org The indole nucleus in this compound is a key chromophore. mdpi.com The UV-Vis spectrum of this compound would typically exhibit absorption maxima characteristic of a substituted indole system. For example, UV absorption maxima for related indole alkaloids are often observed around 225 nm and 280-290 nm. up.ac.za The exact position and intensity of these absorptions can be influenced by the substituents on the indole ring. msu.edu
Table 5: Typical UV-Vis Absorption Maxima for an Indole Alkaloid like this compound
| Chromophore | Electronic Transition | Typical λmax (nm) |
| Indole Nucleus | π → π* | ~225, ~280-290 |
This data is illustrative and based on the characteristic absorption of the indole chromophore. up.ac.za
X-ray Crystallography for Absolute Stereochemistry
The definitive three-dimensional structure of chiral molecules, including complex alkaloids like this compound, is unequivocally established using single-crystal X-ray crystallography. soton.ac.uk This powerful analytical method provides the absolute stereochemistry by mapping the precise spatial arrangement of atoms within a crystal lattice. researchgate.net The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal. mit.edu For non-centrosymmetric space groups, the anomalous scattering of X-rays allows for the determination of the absolute configuration. mit.edu
The process involves growing a single, high-quality crystal of the compound, which can sometimes be a challenging step. researchgate.net Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. researchgate.net The Flack parameter is a critical value derived from this analysis; a value near zero confirms that the refined structural model correctly represents the molecule's absolute configuration. soton.ac.ukresearchgate.net While X-ray crystallography has been successfully applied to determine the absolute stereochemistry of numerous novel and related iboga-type alkaloids, confirming their molecular framework, specific crystallographic data for this compound itself is not as prominently detailed in seminal literature as for some of its analogues. mdpi.comresearchgate.netnih.gov However, the principles remain the gold standard for such structural determinations in natural product chemistry. soton.ac.ukmit.edu
Chromatographic Analysis for Purity and Identification
Chromatographic methods are indispensable for the isolation, purification, and identification of this compound from natural sources, typically from various species of the family Apocynaceae. nih.govup.ac.za
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like indole alkaloids. thermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org In the context of this compound, GC-MS is used to analyze crude or fractionated plant extracts. scielo.br
The process begins with the sample being vaporized and separated into its components in the gas chromatograph, typically using a capillary column. thermofisher.com Each compound elutes at a specific retention time. thermofisher.com Upon exiting the GC column, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint. scielo.br The identification of this compound in extracts from Tabernaemontana species has been successfully achieved by comparing its retention time and mass spectrum with those of authenticated standards and data from spectral libraries. scielo.br This method is highly specific and sensitive, making it a "gold standard" for the qualitative determination of alkaloids in complex mixtures. wikipedia.orgscielo.br
Characterization of this compound Derivatives and Pseudoindoxyl Analogues
The chemical investigation of iboga alkaloids often reveals a variety of related structures formed through natural biosynthetic pathways or as artifacts of extraction and storage, such as oxidation.
Structural Studies of this compound Pseudoindoxyl
This compound pseudoindoxyl is a known derivative of this compound. chim.it Pseudoindoxyls are structural isomers of the parent indole alkaloid, characterized by a rearranged spirocyclic system at the C2 position of the indole nucleus. chim.it This transformation is believed to occur via an oxidative rearrangement of the parent compound, possibly through a 3-hydroxyindolenine intermediate. chim.it The formation of these spiropseudoindoxyls can be a result of autoxidation during the handling of the plant material or a genuine metabolic process within the plant. chim.it The structural elucidation of this compound pseudoindoxyl relies on spectroscopic techniques, where shifts in NMR signals and changes in the UV chromophore, when compared to this compound, indicate the skeletal rearrangement. acs.org
Characterization of Hydroxylated this compound Analogues
Hydroxylation is a common modification of alkaloid skeletons, and hydroxylated versions of this compound and related compounds have been identified. sci-hub.se For instance, 3-hydroxy-conopharyngine has been noted in the literature. sci-hub.se The characterization of these analogues involves mass spectrometry, which would show an increase in molecular weight corresponding to the addition of an oxygen atom, and NMR spectroscopy to determine the exact position of the hydroxyl group on the alkaloid framework. The presence of such hydroxylated derivatives points to the diverse enzymatic machinery within the producing organisms that can modify the primary alkaloid structures.
Comparative Structural Analysis with Related Iboga-Type Alkaloids
This compound belongs to the iboga class of monoterpenoid indole alkaloids, which are characterized by a common 9-membered ring containing the indole nitrogen and an azabicyclo[3.3.1]nonane system. nih.govmdpi.com Its structure is closely related to other prominent members of this family, such as coronaridine (B1218666), ibogaine (B1199331), and voacangine (B1217894).
The primary structural differences between these alkaloids lie in the substitutions on the indole ring and modifications to the ethyl side chain.
This compound is characterized by a methoxy group at the C-10 position of the indole ring.
Ibogaine also features a methoxy group, but at the C-12 position.
Coronaridine is the unsubstituted parent in this series, lacking a methoxy group on the aromatic ring. iceers.org
Voacangine is an isomer of this compound, with a methoxy group at the C-11 position. scielo.brtandfonline.com
These subtle variations in substituent placement have significant implications for the molecule's polarity and stereoelectronic properties. The shared iboga scaffold is relatively rigid, meaning the relative configurations of key stereocenters are often conserved across the series. mdpi.com
Below is a table comparing the structural features of this compound with its closely related alkaloids.
| Alkaloid | C-10 Substitution | C-11 Substitution | C-12 Substitution | C-16 Substitution |
| This compound | -OCH₃ | -H | -H | -COOCH₃ |
| Coronaridine | -H | -H | -H | -COOCH₃ |
| Ibogaine | -H | -H | -OCH₃ | -H |
| Voacangine | -H | -OCH₃ | -H | -COOCH₃ |
Biosynthetic Pathways of Conopharyngine
Classification within the Monoterpene Indole (B1671886) Alkaloid Biosynthesis
Conopharyngine is classified as a monoterpene indole alkaloid (MIA) belonging to the Iboga-type structural group. medchemexpress.comwikipedia.org This extensive class of over 4,100 known compounds is characterized by a core structure derived from the amino acid tryptophan and a monoterpene unit. wikipedia.org MIAs are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families. wikipedia.org
The biosynthesis of all MIAs follows a common initial pathway, but diverges to create immense structural diversity. nih.gov Based on their biogenetic origins and skeletal structures, MIAs are broadly categorized into three main classes: Corynanthe, Aspidosperma, and Iboga. nih.govsemanticscholar.orgmdpi.com this compound, with its characteristic ibogamine (B1202276) skeleton, is a prominent member of the Iboga class, which also includes well-known alkaloids such as ibogaine (B1199331) and catharanthine. nih.govsemanticscholar.orgwikipedia.org
Proposed Enzymatic and Intermediate Steps in this compound Formation
The precise enzymatic steps leading exclusively to this compound are a subject of ongoing research. However, its formation follows the well-established general pathway for Iboga-type alkaloids, originating from primary metabolic precursors.
The biosynthesis of this compound, like all monoterpene indole alkaloids, begins with two fundamental building blocks: the aromatic amino acid tryptophan and the iridoid monoterpene secologanin (B1681713). nih.govscispace.commit.edu Tryptophan provides the indole core and an adjacent two-carbon unit, while secologanin supplies the remaining nine or ten carbon atoms of the terpenoid portion. nih.gov
The crucial first committed step in the MIA pathway is the enzymatic condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) with secologanin. wikipedia.orgum.edu.my This reaction, mediated by the enzyme strictosidine (B192452) synthase, forms strictosidine, the universal precursor for the vast array of monoterpene indole alkaloids. nih.govum.edu.my From strictosidine, a series of complex enzymatic transformations, including deglycosylation, cyclizations, and rearrangements, leads to the formation of the distinct skeletons of the Corynanthe, Aspidosperma, and Iboga classes, ultimately yielding this compound.
This compound shares a close biogenetic relationship with other Iboga-type alkaloids, often co-occurring in the same plant species. wikipedia.orgnih.gov It is structurally a dimethoxy derivative of coronaridine (B1218666) and is also closely related to voacangine (B1217894) and ibogaine. medchemexpress.comwikipedia.orgwikipedia.org The structural variations among these compounds, such as the presence or absence of methoxy (B1213986) and carbomethoxy groups, point to a shared biosynthetic grid involving specific tailoring enzymes like methyltransferases and oxidases that act on a common ibogamine-type intermediate. wikipedia.org
Furthermore, this compound is not only an end product but also serves as a key precursor for the biosynthesis of other, more complex alkaloids. researchgate.net For instance, plausible biosynthetic pathways have been proposed where this compound is the starting point for the formation of unique alkaloids like voagafricine A and the voagafries series of compounds. x-mol.netnih.govrsc.orgrsc.org
Role of Secologanin and Tryptophan as Precursors
Oxidative Transformations in Pseudoindoxyl Biosynthesis
Many indole alkaloids from the Iboga, Corynanthe, and Aspidosperma families are known to undergo oxidative transformations to form corresponding pseudoindoxyls. chim.it this compound is no exception to this chemical behavior. In plants like Tabernaemontana pachysiphon, this compound can be oxidatively rearranged to form this compound pseudoindoxyl. wikipedia.orgchim.it This transformation is significant as the resulting pseudoindoxyl derivatives often exhibit altered and sometimes more potent biological activities compared to their indole precursors. chim.it The rearrangement is believed to proceed through a pinacol-type 1,2-alkyl shift following oxidation of the indole nucleus. chim.it
Emerging Research on Biosynthetic Enzyme Characterization
While the general biosynthetic map to MIAs is established, the specific enzymes that catalyze the later, diversifying steps in this compound formation remain largely uncharacterized. The field of natural product biosynthesis is rapidly advancing, with significant efforts focused on identifying and characterizing the enzymes responsible for creating complex molecular architectures. harvard.edu
Research into the biosynthesis of other complex MIAs, such as the anticancer drug vinblastine, has revealed that the pathways can be remarkably long, involving over 30 enzymatic steps beyond the primary precursors. researchgate.net The characterization of biosynthetic enzymes for various natural products has uncovered novel catalytic functions from enzyme families like cytochrome P450 monooxygenases and methyltransferases. rsc.org These types of enzymes are undoubtedly involved in the final steps of this compound biosynthesis, performing specific hydroxylations and methoxylations on the Iboga scaffold. The ongoing discovery and characterization of such enzymes not only illuminates the precise biosynthetic route to this compound but also provides powerful biocatalytic tools for the potential future production of these valuable alkaloids. harvard.eduresearchgate.net
Pharmacological and Biological Activities of Conopharyngine: in Vitro and Select in Vivo Studies
Central Nervous System (CNS) Modulatory Actions
Conopharyngine demonstrates significant modulatory effects on the central nervous system, exhibiting a range of activities from stimulation to analgesia.
This compound has been identified as possessing central nervous system stimulant properties. wikipedia.orgtheferns.inforesearchgate.netusda.gov Studies in mice have shown that the compound's effect on motor activity is dose-dependent. puzzlepiece.org Lower doses resulted in a decrease in spontaneous activity, whereas higher doses led to a notable increase in activity. puzzlepiece.org
Table 1: Dose-Dependent Effects of this compound on Motor Activity in Mice
| Dose Range (intraperitoneally) | Observed Effect on Motor Activity | Reference |
|---|---|---|
| 5-20 mg/kg | Reduction of activity below control levels | puzzlepiece.org |
| 40-80 mg/kg | Increased activity | puzzlepiece.org |
| >120 mg/kg | Greatly reduced activity, onset of acute toxic effects | puzzlepiece.org |
A significant pharmacological action of this compound is its ability to potentiate the sedative effects of hexobarbitone. wikipedia.org In studies involving mice, pre-treatment with this compound led to a very highly significant increase in the duration of sleep induced by hexobarbitone. puzzlepiece.org This effect is similar to that observed with the related alkaloid voacangine (B1217894). puzzlepiece.org The mechanism of action for hexobarbitone involves enhancing the inhibitory effects of the neurotransmitter GABA at GABA-A receptors, which leads to CNS depression. patsnap.com
Table 2: Effect of this compound on Hexobarbitone-Induced Sleeping Time in Mice
| Treatment Group | Resulting Sleeping Time (minutes) | Reference |
|---|---|---|
| Hexobarbitone alone | Control value not specified in source | puzzlepiece.org |
| This compound (50 mg/kg) + Hexobarbitone | 95.1 ± 4.3 | puzzlepiece.org |
This compound exhibits potent analgesic activity. theferns.inforesearchgate.nettandfonline.comresearchgate.nettandfonline.com This pain-relieving effect has been observed in animal models without an accompanying loss of coordination. tandfonline.comresearchgate.nettandfonline.com In the writhing test conducted on mice, this compound demonstrated a clear analgesic effect. puzzlepiece.org Notably, this analgesic action was not reversed by the opioid antagonist nalorphine, suggesting its mechanism is unlike that of morphine. puzzlepiece.orgtandfonline.com
Table 3: Analgesic Activity of this compound in Mice
| Test Model | Effective Dose (ED50) | Reference |
|---|---|---|
| Writhing Test | 6 mg/kg (limits of error 4.9-6.7 for P = 0.05) | puzzlepiece.org |
Behavioral changes following the administration of this compound have been documented in several animal species. puzzlepiece.org The observed effects vary depending on the animal model and the administered dose. In rats, intraperitoneal administration resulted in vasodilatation, piloerection, tremor, and head shaking. puzzlepiece.org In cats, higher doses led to a slight loss of coordination and pupillary dilatation. puzzlepiece.org A consistent observation across different models was a reduced sensitivity to pain stimuli. puzzlepiece.org
Table 4: Summary of Behavioral Observations in Animal Models
| Animal Model | Observed Effects | Reference |
|---|---|---|
| Mouse | Dose-dependent changes in motor activity. | puzzlepiece.org |
| Rat | Vasodilatation, piloerection, tremor, head shaking, failure to react to mechanically induced pain stimulus. | puzzlepiece.org |
| Cat | Slight loss of co-ordination, pupillary dilatation, insensitivity to thermally and mechanically induced pain. | puzzlepiece.org |
Analgesic Effects
Cardiovascular System Influence
In addition to its CNS effects, this compound exerts influence over the cardiovascular system.
A consistently reported cardiovascular effect of this compound is the induction of bradycardia, which is a slowing of the heart rate. wikipedia.orgtheferns.inforesearchgate.netprota4u.org This effect has been specifically noted in studies using anaesthetized cats. puzzlepiece.org Further research on isolated heart preparations confirmed that this compound produces negative chronotropic (a decrease in heart rate) and negative inotropic (a decrease in contraction force) effects. tandfonline.comresearchgate.net
Production of Hypotension
In vivo studies have demonstrated that this compound induces a hypotensive effect. In anesthetized cats, the administration of this compound resulted in a dose-dependent and relatively brief reduction in blood pressure. puzzlepiece.org This hypotensive response was observed alongside bradycardia. puzzlepiece.orgresearchgate.nettandfonline.com Notably, the blood pressure-lowering effect of this compound was not nullified by atropinization or vagotomy, suggesting that its mechanism of action is independent of the vagal nerve and muscarinic receptors. researchgate.nettandfonline.com
| Animal Model | Effect | Key Findings |
| Anesthetized Cat | Hypotension and Bradycardia | The fall in blood pressure was dose-dependent and of short duration. The effects were not blocked by atropine (B194438) or vagotomy. puzzlepiece.orgresearchgate.nettandfonline.com |
Negative Inotropic and Chronotropic Effects on Isolated Heart Preparations
This compound has been shown to exert direct effects on cardiac muscle function in in vitro models. Specifically, it produces negative inotropic and chronotropic effects on isolated heart preparations. researchgate.nettandfonline.com A negative inotropic effect refers to a decrease in the force of myocardial contraction, while a negative chronotropic effect indicates a reduction in heart rate. verywellhealth.comgeeksforgeeks.orgwikipedia.org These actions on the isolated heart are consistent with the bradycardia observed in in vivo studies. puzzlepiece.org
| Preparation | Effect | Description |
| Isolated Heart | Negative Inotropic | Decrease in the force of contraction of the heart muscle. researchgate.nettandfonline.com |
| Isolated Heart | Negative Chronotropic | Decrease in the heart rate. researchgate.nettandfonline.com |
Gastrointestinal Tract Modulation
Research has indicated that this compound has an inhibitory effect on gastrointestinal motility in vivo. puzzlepiece.org This action contrasts with that of the structurally related alkaloid, voacangine, which has been reported to be stimulatory to the gastrointestinal tract in vivo despite being inhibitory in in vitro preparations. puzzlepiece.org The inhibitory effect of this compound on gut motility aligns with its general relaxant properties observed on isolated smooth muscle. puzzlepiece.org
| Model | Effect | Note |
| In vivo | Inhibitory | The in vivo inhibitory actions on the gastrointestinal tract were consistent with its effects on isolated smooth muscle. puzzlepiece.org |
On isolated smooth muscle preparations, this compound demonstrates general relaxant properties. puzzlepiece.orgresearchgate.nettandfonline.com It has been shown to antagonize the stimulant effects of several agents, including acetylcholine (B1216132), histamine, bradykinin (B550075), and nicotine. puzzlepiece.org The antagonism of these stimulants by this compound was found to be dose-dependent. puzzlepiece.org Furthermore, the log dose-response lines for this compound's antagonism were parallel to those of papaverine (B1678415) for all the tested stimulants, suggesting a similar mechanism of non-specific smooth muscle relaxation. puzzlepiece.org this compound was also found to antagonize the stimulant effects of oxytocin (B344502) and bradykinin on the rat uterus. puzzlepiece.org
| Preparation | Effect | Details |
| Isolated Ileum | Antagonism of stimulants | This compound antagonized the effects of acetylcholine, histamine, bradykinin, and nicotine. puzzlepiece.org |
| Rat Uterus | Antagonism of stimulants | This compound antagonized the effects of oxytocin and bradykinin with a threshold concentration of 10⁻⁶ g/ml. puzzlepiece.org |
| General | Relaxant Properties | Exhibited general relaxant effects on smooth muscle preparations. researchgate.nettandfonline.com |
Inhibitory Actions on Gastrointestinal Motility
Enzyme Inhibition Potential
This compound has been identified as having weak inhibitory activity against acetylcholinesterase (AChE). wikipedia.orgmdpi.com Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. Several monoterpenoid indole (B1671886) alkaloids have been investigated for their AChE inhibitory potential. nih.gov
| Enzyme | Activity | Significance |
| Acetylcholinesterase (AChE) | Weak Inhibition | This activity is a noted pharmacological property of the compound. wikipedia.orgmdpi.com |
Antioxidant Properties
Extracts from plants known to contain this compound, such as various Tabernaemontana species, have demonstrated notable antioxidant activity. mdpi.comnih.gov This activity is often attributed to the presence of phenolic compounds and alkaloids. mdpi.comnih.govresearchgate.net The antioxidant potential of these extracts is evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays. mdpi.commdpi.com
Cytotoxic Activity in Cell-Based Assays
Voacangine, an alkaloid closely related to this compound and often co-occurring in the same plant species, has been a subject of extensive cytotoxic research. researchgate.netnih.gov Studies have shown that voacangine exhibits remarkable antiproliferative effects against various cancer cell lines. For instance, it was found to be highly effective against human oral cancer cells (SCC-1), with an IC50 of 9 µM, while showing minimal toxicity to normal human oral cells. researchgate.netnih.gov Other related alkaloids, isovoacangine and voacangine, isolated from Tabernaemontana salzmannii, displayed moderate to weak cytotoxic activity against human leukemia cells (THP-1) with IC50 values of 52.11 µM and 61.4 µM, respectively. researchgate.net The bisindole alkaloid vobatensine C, from Tabernaemontana bufalina, showed significant cytotoxicity against A-549 (lung carcinoma), Bel-7402 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cells with IC50 values of 2.61, 1.19, and 1.74 μM, respectively. nih.gov These findings on closely related structures highlight the potential of the iboga alkaloid skeleton in cancer research.
Table 1: Cytotoxic Activity of this compound-Related Alkaloids
| Alkaloid | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Voacangine | SCC-1 (Oral Cancer) | 9 µM | researchgate.netnih.gov |
| Isovoacangine | THP-1 (Leukemia) | 52.11 µM | researchgate.net |
| Voacangine | THP-1 (Leukemia) | 61.4 µM | researchgate.net |
| Vobatensine C | A-549 (Lung Carcinoma) | 2.61 µM | nih.gov |
| Vobatensine C | Bel-7402 (Hepatocellular Carcinoma) | 1.19 µM | nih.gov |
| Vobatensine C | HCT-116 (Colorectal Carcinoma) | 1.74 µM | nih.gov |
Extracts from plants belonging to the Apocynaceae family, known for their rich alkaloid content including this compound, have been widely evaluated for their cytotoxic properties. mdpi.comnih.gov For example, extracts from Voacanga globosa containing various alkaloids demonstrated in vitro cytotoxicity against a panel of cancer cell lines including L929, KB3.1, A431, MCF-7, A549, PC-3, and SKOV-3. nih.gov
Similarly, a study on Tabernaemontana ventricosa extracts indicated significant cytotoxic potential, with stem and latex extracts showing higher activity than leaf extracts. mdpi.com The strong cytotoxic potential of Tabernaemontana species is well-documented, with many extracts showing IC50 values below 20 µg/mL, a threshold often considered indicative of potent activity. mdpi.com The cytotoxic effects of these plant extracts are generally attributed to their complex mixture of phytochemicals, with indole alkaloids being major contributors. mdpi.comresearchgate.net
Activity of Derivatives (e.g., Voagafries) Against Specific Cell Lines
Anti-inflammatory Properties of this compound-Rich Extracts
Plant extracts rich in indole alkaloids, including this compound, have shown promising anti-inflammatory activity. tandfonline.comnih.gov The hydroethanolic extract of Tabernaemontana crassa fruit, a plant known to contain 19-hydroxythis compound, demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema in rats. tandfonline.com This effect is often linked to the presence of alkaloids and phenolic compounds which can modulate inflammatory pathways. tandfonline.comresearchgate.net
Evidence also suggests that heterocyclic alkaloids with a monoterpene indole framework, the class to which this compound belongs, generally exhibit anti-inflammatory characteristics. researchgate.net Extracts from various Tabernaemontana species are used in traditional medicine to treat conditions with an inflammatory component. tandfonline.comnih.gov The scientific validation of these uses often points to the antioxidant and anti-inflammatory activities of their constituent alkaloids. nih.gov
Antimicrobial Activities of this compound and Its Botanical Sources
This compound, a prominent indole alkaloid, and the plant extracts from which it is derived have been the subject of research to determine their efficacy against a variety of microbes. While comprehensive data on the antimicrobial profile of the isolated compound is still emerging, studies on its derivatives and its botanical sources, primarily from the Tabernaemontana genus, indicate a potential for antimicrobial action.
Research has pointed to the general antimicrobial properties of this compound, suggesting activity against certain bacteria and fungi. dspacedirect.org Some studies have noted that this compound, in conjunction with other alkaloids like conoduramine, voacamine (B1217101), affinine, and apparicine, demonstrated moderate to strong antibacterial effects against several human pathogens. prota4u.org However, specific minimum inhibitory concentration (MIC) values for this compound against a wide array of bacteria are not extensively documented in the available literature.
More detailed findings are available for a derivative of this compound, 3R/S-hydroxythis compound. This related compound has demonstrated notable antifungal activity. In one study, it was effective against Candida albicans and Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) ranging from 50-100 µg/ml. dspacedirect.org It showed even greater potency against Rhodotorula glutinis, with an MIC of 10-20 µg/ml. dspacedirect.org Furthermore, this derivative was found to inhibit the spore germination of molds at concentrations between 1-5 µg/ml. dspacedirect.org
The botanical sources of this compound, particularly species of the genus Tabernaemontana, have a history of use in traditional medicine for treating infections. nih.gov Scientific investigations into these plants have validated some of their antimicrobial properties. For instance, extracts from the bark of Tabernaemontana pachysiphon, a known source of this compound, have been shown to inhibit the growth of various bacteria and fungi. researchgate.net
In a study on Tabernaemontana pachysiphon bark extracts, both hot water and hot ethanol (B145695) extracts demonstrated inhibitory activity against Escherichia coli, Serratia marcescens, and Staphylococcus aureus. researchgate.net The same extracts were also effective against the fungus Penicillium notatum. researchgate.net The presence of alkaloids, including this compound, is believed to contribute significantly to these antimicrobial effects. researchgate.net
Another species, Tabernaemontana elegans, has also been a subject of antimicrobial research. up.ac.za While indole alkaloids like dregamine and voacangine were identified as active antibacterial components in one study, the plant is also known to contain this compound. up.ac.za
The following table summarizes the available in vitro antifungal activity data for the this compound derivative, 3R/S-hydroxythis compound.
Table 1: In Vitro Antifungal Activity of 3R/S-Hydroxythis compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/ml) | Other Notable Activity |
| Candida albicans | 50-100 dspacedirect.org | |
| Candida tropicalis | 50-100 dspacedirect.org | |
| Rhodotorula glutinis | 10-20 dspacedirect.org | |
| Molds (unspecified) | Inhibited spore germination at 1-5 µg/ml dspacedirect.org |
Structure Activity Relationship Sar Studies of Conopharyngine
Elucidation of Structural Features Influencing Biological Activities
The biological activities of conopharyngine, a voacanga-type indole (B1671886) alkaloid, are intrinsically linked to its complex pentacyclic structure. puzzlepiece.org Key structural elements play pivotal roles in its pharmacological profile, which includes central nervous system stimulant effects, cardiovascular actions, and enzyme inhibition. wikipedia.orgtandfonline.com
The core indole nucleus fused to a cage-like structure is fundamental to its activity. Modifications to this skeleton can drastically alter its biological effects. The presence and nature of substituents on the indole ring and other parts of the molecule are critical determinants of its potency and selectivity. For instance, the methoxy (B1213986) groups at positions 6 and 7 of the indole ring are significant for its activity. wikipedia.org
Furthermore, the stereochemistry of the molecule is of paramount importance. As with many alkaloids, only one stereoisomer, the levorotatory form, typically exhibits the pronounced analgesic effect. biomedres.us The spatial arrangement of the ethyl group at position 17 and the carbomethoxy group at position 1 is also believed to influence how the molecule interacts with its biological targets. wikipedia.org The tertiary nitrogen within the ring system is another crucial feature, as its protonation at physiological pH can be essential for receptor binding. biomedres.us
Table 1: Key Structural Features of this compound and Their Influence on Biological Activity
| Structural Feature | Influence on Biological Activity |
| Indole Nucleus | Forms the core scaffold essential for activity. |
| Pentacyclic Cage | Contributes to the rigid conformation necessary for receptor interaction. |
| Methoxy Groups (C6, C7) | Modulate potency and selectivity. |
| Ethyl Group (C17) | Influences binding affinity and pharmacological profile. |
| Carbomethoxy Group (C1) | Affects the overall polarity and receptor interaction. |
| Tertiary Nitrogen | Crucial for salt formation and interaction with biological targets. |
| Stereochemistry | Determines the specific isomer with pharmacological effect. |
Comparative SAR with Analogues and Related Indole Alkaloids
Comparative SAR studies with analogues of this compound and other related indole alkaloids, such as voacamine (B1217101) and ibogaine (B1199331), provide valuable insights into the structural requirements for specific biological activities. These comparisons help to identify the pharmacophore, which is the precise arrangement of functional groups necessary for biological action. researchgate.net
For example, comparing this compound to voacamine, a bisindole alkaloid, reveals the impact of dimerization on activity. Voacamine has shown potent cardiotonic activity with lower toxicity than some standard drugs. researchgate.net This suggests that the presence of two indole alkaloid units linked together can significantly alter the pharmacological profile, potentially enhancing certain effects while reducing others.
The relationship with ibogaine is also noteworthy. Ibogaine interacts with multiple neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) reuptake transporters and opioid receptors. researchgate.net While this compound shares the core iboga-type skeleton, differences in substitution patterns lead to distinct pharmacological effects. For instance, this compound exhibits weak acetylcholinesterase inhibitory activity, a property not as prominently associated with ibogaine. wikipedia.org
Studies on other indole alkaloids have highlighted the importance of specific functional groups. For instance, the presence of a carbonyl group at the C-16 position in some vincamine-type alkaloids is necessary for their cytotoxic activity. mdpi.com Similarly, the presence of an oxide on the N4 nitrogen atom was found to be essential for the cytotoxic and anti-inflammatory activities in certain alsmaphorazine alkaloids. mdpi.com These findings from related compounds help to build a more comprehensive understanding of the SAR of this compound.
Table 2: Comparative Biological Activities of this compound and Related Alkaloids
| Compound | Structural Class | Key Biological Activities |
| This compound | Voacanga Indole Alkaloid | CNS stimulant, hypotensive, bradycardic, weak acetylcholinesterase inhibitor. wikipedia.orgtandfonline.com |
| Voacamine | Bisindole Alkaloid | Potent cardiotonic, antibacterial, antimalarial. researchgate.net |
| Ibogaine | Iboga Indole Alkaloid | Modulates dopamine and serotonin systems, interacts with opioid and NMDA receptors. researchgate.net |
| Vincamine-type Alkaloids | Indole Alkaloid | Cytotoxic activity (dependent on C-16 carbonyl). mdpi.com |
| Alsmaphorazine Alkaloids | Indole Alkaloid | Cytotoxic and anti-inflammatory (dependent on N4-oxide). mdpi.com |
Computational Approaches in SAR Determination
In recent years, computational methods have become indispensable tools in drug discovery and SAR studies. mdpi.com These in silico techniques, including molecular docking and the analysis of pharmacological networks, provide a theoretical framework to understand and predict the interactions of molecules like this compound with their biological targets.
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. researchgate.net For this compound, docking studies can help to identify potential binding sites on various proteins, such as enzymes and receptors, and to understand the molecular interactions that govern its biological effects. mdpi.com
The process involves generating a 3D model of the target protein and then "docking" the this compound molecule into potential binding pockets. researchgate.net The stability of the resulting complex is evaluated using a scoring function, which estimates the binding free energy. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. This information is invaluable for explaining the observed SAR and for designing new analogues with improved affinity and selectivity.
In Silico Analysis of Pharmacological Networks
Network pharmacology is an emerging field that utilizes computational approaches to study the complex interactions between drugs, targets, and diseases from a network perspective. frontiersin.org By analyzing the pharmacological networks associated with this compound, researchers can identify its potential targets and the biological pathways it may modulate. mdpi.com
This approach involves constructing a network of interactions between the compound and a wide range of human proteins. mdpi.com By analyzing the topology of this network, it is possible to identify key proteins and pathways that are most likely to be affected by this compound. frontiersin.org This can provide a more holistic understanding of its mechanism of action and help to predict its potential therapeutic applications and side effects. For instance, such analysis might reveal that this compound interacts with proteins involved in signaling pathways related to cancer or neurological disorders. nih.gov
Derivatives and Analogues of Conopharyngine
Naturally Occurring Metabolites Related to Conopharyngine
This compound pseudoindoxyl is a derivative of this compound that has been isolated from the plant Tabernaemontana pachysiphon. wikipedia.orgscribd.com This compound is formed through an oxidative rearrangement of the parent alkaloid. chim.it The structure of this compound pseudoindoxyl features a spiropseudoindoxyl core, which is a 2-spirocyclic fused 1,2-dihydroindol-3-one moiety. chim.itknapsackfamily.com This structural alteration is significant as spiropseudoindoxyls are recognized as a core structure in a number of bioactive natural products. chim.it
Table 1: Chemical Properties of this compound Pseudoindoxyl
| Property | Value |
| Chemical Formula | C23H30N2O5 |
| Molecular Weight | 414.49 g/mol |
| CAS Number | 52579-71-2 |
| Source Organism | Tabernaemontana pachysiphon Stapf |
Data sourced from multiple references. knapsackfamily.comgenome.jp
3-Hydroxy-conopharyngine is another naturally occurring derivative. nih.govsci-hub.se This metabolite has been identified in Tabernaemontana species and is characterized by the addition of a hydroxyl group at the C-3 position of the this compound structure. nih.gov The presence of this hydroxyl group can influence the molecule's polarity and potential for further biological interactions. Some research indicates that 3-hydroxy-iboga alkaloids, a class to which 3-hydroxy-conopharyngine belongs, possess antimicrobial activity. nih.govsci-hub.se
Table 2: Chemical Properties of 3-Hydroxy-Conopharyngine
| Property | Value |
| Chemical Formula | C23H30N2O5 |
| Molecular Weight | 414.5 g/mol |
| Classification | Ibogan-type alkaloid |
Data sourced from multiple references. naturalproducts.net
Decarbomethoxythis compound, also known as ibogaline, is an alkaloid that results from the removal of the carbomethoxy group from the this compound structure. nih.govcas.org It has been isolated from various plant species, including Voacanga africana and Tabernanthe iboga. nih.govtandfonline.comtandfonline.com This modification significantly alters the chemical properties of the parent compound.
Table 3: Chemical Properties of Decarbomethoxythis compound (Ibogaline)
| Property | Value |
| Chemical Formula | C21H28N2O2 |
| Molecular Weight | 340.46 g/mol |
| CAS Number | 482-18-8 |
| Synonyms | 12,13-Dimethoxyibogamine, Methoxyibogaine |
Data sourced from multiple references. nih.govcas.orgnaturalproducts.netdrugfuture.com
This compound is structurally classified as an iboga-type alkaloid and is closely related to other compounds in the voacanga series, such as voacangine (B1217894) and coronaridine (B1218666). wikipedia.orgpuzzlepiece.org Iboga-type alkaloids are a class of monoterpenoid indole (B1671886) alkaloids found predominantly in plants of the Apocynaceae family, including the genera Tabernaemontana and Voacanga. researchgate.netwikipedia.orgnih.gov These alkaloids share a common intricate ring system derived from the precursor tryptophan. semanticscholar.org
This compound is considered a major alkaloid in Tabernaemontana pachysiphon and Conopharyngia durissima. wikipedia.org Its chemical structure is characterized as 12,13-dimethoxycoronaridine. invivochem.com The biosynthetic pathways of other complex indole alkaloids, such as the voagafries series found in Voacanga africana, are thought to originate from this compound. researchgate.netnih.gov The structural relationship between these alkaloids is a subject of ongoing phytochemical research, as minor substitutions on the iboga skeleton can lead to a wide array of compounds with diverse biological activities. wikipedia.orgresearchgate.net
Decarbomethoxythis compound
Synthesized Analogues and Their Biological Evaluation
The synthesis of analogues of this compound and other iboga alkaloids is an active area of research, driven by the desire to understand structure-activity relationships and to develop compounds with specific biological effects. For instance, ibogaine (B1199331), a related iboga alkaloid, and its synthetic analogues like 18-methoxycoronaridine (18-MC) have been investigated for their potential in addiction therapy. wikipedia.org
Research into the biological activity of iboga alkaloids has revealed that compounds with affinity for sigma-2 receptors can induce cytotoxic effects. iceers.org Studies have shown that ibogaine and other related alkaloids that bind to sigma-2 receptors can cause a rise in intracellular calcium levels and trigger apoptosis in certain cell lines. iceers.org Conversely, alkaloids lacking this affinity, such as coronaridine, did not exhibit the same cytotoxic profile in some assays. iceers.org The evaluation of synthetic analogues helps to delineate the specific structural features responsible for these activities. iceers.orgresearchgate.net The development of novel synthetic methods, such as those for creating spiropseudoindoxyl cores, may also lead to new analogues with unique biological properties. chim.it
Advanced Analytical and Bioanalytical Methodologies in Conopharyngine Research
Application of High-Resolution Mass Spectrometry for Compound Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research for the unambiguous identification of compounds in complex mixtures. mdpi.com Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an analyte. mdpi.com
In the context of conopharyngine and related alkaloids, HRMS is often coupled with liquid chromatography (LC) systems (LC-HRMS). mdpi.com This setup allows for the separation of individual alkaloids from a crude plant extract before they enter the mass spectrometer. For instance, in studies of alkaloids from Tabernaemontana species, HRMS recorded on an LTQ Orbitrap analyzer has been used to successfully determine the molecular formulas of various constituents. mdpi.com The high resolving power of instruments like the Orbitrap is critical for distinguishing between isomers and other compounds with very similar masses, a common challenge in the analysis of alkaloid-rich extracts.
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The exact mass data obtained from HRMS for this compound (C₂₃H₃₀N₂O₄, Molar Mass: 398.503 g·mol⁻¹) allows for its confident differentiation from other co-occurring alkaloids. wikipedia.org This level of certainty is fundamental for subsequent bioactivity screening and dereplication efforts, ensuring that the correct molecule is being investigated.
Innovations in NMR Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex alkaloids. numberanalytics.com While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the proton and carbon framework, modern innovations in NMR are required to piece together the intricate pentacyclic structure of this compound. numberanalytics.com
Advanced two-dimensional (2D) NMR experiments are central to this process. These techniques provide data on the connectivity between atoms, which is essential for solving complex structures.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of C-H bonds within the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.
The integration of these advanced pulse sequences allows researchers to assemble the complete and unambiguous three-dimensional structure of complex natural products like this compound. omicsonline.org Furthermore, the increasing strength of magnetic fields in modern NMR instruments enhances both sensitivity and spectral resolution, making it possible to analyze smaller sample quantities and resolve overlapping signals in crowded spectra. saspublishers.com
Hyphenated Chromatographic Techniques (e.g., GC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are workhorses in the analysis of natural products. saspublishers.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. ajpaonline.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com
GC-MS has been successfully employed to identify this compound in alkaloidal fractions from plant extracts. researchgate.net In a typical GC-MS analysis, the alkaloid extract is injected into the GC system, where it is vaporized and separated into its individual components as it travels through a capillary column. nih.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for identification. technologynetworks.com
Research on the ethanolic extract of Tabernaemontana fuchsiaefolia utilized GC-MS to analyze the alkaloidal fractions, leading to the successful identification of this compound along with other indole (B1671886) alkaloids like ibogamine (B1202276), coronaridine (B1218666), and voacangine (B1217894). researchgate.net This demonstrates the efficacy of GC-MS as a rapid and reliable tool for phytochemical screening and the identification of known alkaloids in complex mixtures. researchgate.netup.ac.za
| Technique | Abbreviation | Primary Application | Key Information Provided |
|---|---|---|---|
| High-Resolution Mass Spectrometry | HRMS | Compound Identification | Exact mass and elemental composition. mdpi.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Complex Structure Elucidation | 3D molecular structure and atomic connectivity. numberanalytics.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and Identification | Retention time and mass fragmentation pattern. technologynetworks.comresearchgate.net |
Integration of Computational and Bioinformatics Tools for Target Identification
Identifying the molecular targets of bioactive compounds is a critical step in understanding their pharmacological mechanisms. mdpi.com The rise of computational chemistry and bioinformatics has revolutionized this process, allowing for the rapid prediction of potential protein targets without the need for extensive and costly laboratory experiments. mdpi.comnih.gov These in silico approaches are particularly valuable in the study of natural products like this compound.
Molecular docking is a prominent computational tool used to predict how a small molecule (ligand), such as an alkaloid, binds to the active site of a target protein. mdpi.com This approach was used in a study of indole alkaloids from Tabernaemontana cymosa to screen them against a panel of 951 human proteins involved in various diseases. mdpi.comresearchgate.net By calculating the binding affinity (e.g., in kcal/mol), researchers can prioritize the most likely biological targets for a given compound. researchgate.net
Future Directions and Research Perspectives on Conopharyngine
Comprehensive Investigation of Unexplored Botanical Sources
Conopharyngine is a major alkaloid in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima. wikipedia.org It has also been isolated from other species within the Tabernaemontana and Voacanga genera, which are part of the Apocynaceae family. ontosight.aiacs.org A review of six genera in the Apocynaceae family—Alstonia, Rauvolfia, Kopsia, Ervatamia, Tabernaemontana, and Rhazya—which comprise 400 species, revealed that only 7.5% have been phytochemically investigated. researchgate.netnih.gov This highlights a significant opportunity to explore the remaining 92.5% of species as potential new sources of this compound and other bioactive alkaloids. nih.gov
The investigation of these unexplored botanical sources is not merely a matter of identifying new plant hosts. It also involves understanding the variability of alkaloid content based on geographical location, season, and plant part. researchgate.net For instance, this compound has been found in the leaves and twigs of Ervatamia officinalis in China. researchgate.net Such comprehensive investigations could lead to the discovery of high-yielding, sustainable sources of this compound, which is crucial for further research and potential commercialization.
Advanced Understanding of Biosynthetic Pathways and Enzymology
The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) like this compound is a complex process involving multiple enzymatic steps. researchgate.net These pathways typically start from the precursors tryptophan and secologanin (B1681713). nih.gov While the general biogenetic pathways for iboga-type alkaloids, to which this compound belongs, have been outlined, the specific enzymes and regulatory mechanisms involved in this compound synthesis are not fully understood. researchgate.net
A proposed biosynthetic pathway suggests that this compound could be a precursor to other alkaloids, such as voagafrie A. rsc.org Future research should focus on identifying and characterizing the specific enzymes, such as hydroxylases and methyltransferases, that catalyze the final steps of this compound biosynthesis. researchgate.net Understanding these enzymatic processes at a molecular level could pave the way for metabolic engineering and synthetic biology approaches to enhance the production of this compound in plant cell cultures or microbial hosts. researchgate.net
Development of Novel and Efficient Synthetic Strategies
While natural sources are important, the chemical synthesis of this compound offers a controlled and potentially more scalable production method. The complex, pentacyclic structure of this compound presents a significant challenge to synthetic chemists. ontosight.ai However, progress has been made in the synthesis of related iboga alkaloids, which can serve as a foundation for developing synthetic routes to this compound. researchgate.nettandfonline.com
Future research in this area should focus on developing novel and efficient synthetic strategies. This could involve exploring new catalytic methods, tandem reactions, and stereoselective syntheses to construct the intricate ring system of this compound with high yield and purity. tandfonline.com The development of a practical total synthesis would not only provide a reliable supply of the compound for biological studies but also allow for the creation of analogues with potentially improved therapeutic properties.
Identification and Validation of New Molecular Targets and Mechanisms of Action
This compound has been reported to possess central nervous system stimulant activity, produce bradycardia and hypotension in cats, and exhibit weak acetylcholinesterase inhibitory activity. wikipedia.org However, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. ontosight.ai
Future research must employ a multi-pronged approach to identify and validate the specific proteins and signaling pathways that this compound interacts with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational target prediction can be utilized to identify potential binding partners. mdpi.com Subsequent validation through in vitro and in vivo studies will be crucial to confirm these interactions and elucidate the downstream effects on cellular function. iceers.org A deeper understanding of its mechanism of action is essential for predicting its therapeutic efficacy and potential side effects.
Application of In Silico Methods for Lead Optimization and Drug Design
Computational, or in silico, methods are powerful tools in modern drug discovery, enabling the rational design and optimization of lead compounds. danaher.comfrontiersin.org These approaches can be applied to this compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov
Future research should leverage molecular modeling techniques to study the interaction of this compound with its molecular targets at an atomic level. danaher.com This information can guide the design of new analogues with enhanced binding affinity and specificity. nih.gov Quantitative structure-activity relationship (QSAR) studies can be used to correlate the chemical structure of this compound derivatives with their biological activity, providing valuable insights for lead optimization. danaher.comnih.gov Virtual screening of compound libraries can also be employed to identify new molecules with similar or improved activity profiles. frontiersin.org
Synergistic Effects of this compound in Multicomponent Plant Extracts
Traditional medicine often utilizes whole plant extracts, which contain a complex mixture of phytochemicals. nih.gov It is increasingly recognized that the therapeutic effects of these extracts may result from the synergistic interactions of multiple compounds, rather than the action of a single active ingredient. mdpi.com
Future research should investigate the potential synergistic effects of this compound with other alkaloids and phytochemicals present in the extracts of Tabernaemontana and Voacanga species. researchgate.net This could involve testing various combinations of isolated compounds in biological assays to identify synergistic or antagonistic interactions. Understanding these interactions could lead to the development of more effective, multi-target therapies based on standardized plant extracts.
Research Focus on Specific Therapeutic Applications at the Molecular Level
Building on the known biological activities of this compound, future research should focus on elucidating its mechanisms of action in specific therapeutic areas at the molecular level. ontosight.ai
Neuroprotection: The central nervous system activity of this compound suggests its potential as a neuroprotective agent. wikipedia.org Future studies should investigate its effects on neuronal cell survival, inflammation, and oxidative stress in models of neurodegenerative diseases.
Anticancer Mechanisms: The cytotoxic properties of this compound against cancer cell lines warrant further investigation. ontosight.ai Research should focus on identifying the specific signaling pathways involved in its anticancer effects, such as the induction of apoptosis or cell cycle arrest. nih.gov The potential of this compound to inhibit key cancer-related proteins like those in the PI3K-Akt signaling pathway should be explored. nih.gov
Anti-inflammatory Pathways: this compound's anti-inflammatory effects could be harnessed for the treatment of various inflammatory conditions. ontosight.ai Future research should aim to identify the specific molecular targets within inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Q & A
Q. What are the most reliable methods for isolating and purifying Conopharyngine from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is standard, but HPLC with reverse-phase C18 columns improves purity . Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring >95% purity for pharmacological assays. For reproducibility, document solvent ratios, temperature, and pressure conditions meticulously .
Q. How can researchers optimize analytical protocols for this compound quantification in plant tissues?
Methodological Answer: Combine HPLC with UV-Vis detection (λ = 280–320 nm, depending on conjugated systems) or tandem mass spectrometry (LC-MS/MS) for sensitivity. Use deuterated internal standards to correct for matrix effects. Calibration curves should span 0.1–100 µg/mL, with R² > 0.98. Include validation steps for linearity, precision, and recovery rates (85–115%) .
Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
Methodological Answer: Prioritize cell lines relevant to this compound’s hypothesized targets (e.g., cancer: HeLa, MCF-7; neuroprotection: SH-SY5Y). Use dose-response assays (0.1–100 µM) over 24–72 hours. Include positive controls (e.g., cisplatin for cytotoxicity) and measure viability via MTT/WST-1 assays. Normalize data to solvent-only controls to exclude artifacts .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacological mechanisms across studies?
Methodological Answer: Conduct systematic meta-analyses of existing data to identify variables causing discrepancies (e.g., assay conditions, cell passage numbers). Validate key findings using orthogonal methods:
Q. What strategies can resolve ambiguities in this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, methylenedioxy).
- Test analogs in parallel using standardized assays (e.g., enzyme inhibition, receptor binding).
- Apply computational tools (molecular docking, QSAR) to predict binding affinities and correlate with experimental IC₅₀ values.
- Example Table:
| Analog | Modification | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| C-1 | -OH at C3 | 2.1 | -8.7 |
| C-2 | -OCH₃ at C10 | 12.4 | -5.2 |
Cite discrepancies between computational predictions and empirical data to refine models .
Q. How can researchers design experiments to reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Assess pharmacokinetics (PK): Measure bioavailability, half-life, and tissue distribution in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations.
- Evaluate metabolism: Incubate this compound with liver microsomes to identify major metabolites. Compare metabolite activity to the parent compound.
- Integrate multi-omics data (proteomics, metabolomics) to map in vivo pathways altered by this compound but not captured in vitro .
Methodological Frameworks
What frameworks (e.g., PICO, FINER) are suitable for formulating this compound-related research questions?
Methodological Answer:
- PICO : Define Population (e.g., specific cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), Outcome (apoptosis rate).
- FINER : Ensure questions are Feasible (e.g., accessible plant material), Interesting (addresses alkaloid bioactivity gaps), Novel (untested mechanisms), Ethical (avoid vertebrate models if alternatives exist), Relevant (therapeutic potential for neurodegenerative diseases) .
Data Interpretation Guidelines
Q. How should researchers statistically analyze conflicting data on this compound’s toxicity thresholds?
Methodological Answer:
- Apply mixed-effects models to account for inter-study variability (e.g., lab protocols, species differences).
- Use sensitivity analyses to identify outliers; exclude datasets with poor methodological rigor (e.g., missing controls).
- Report 95% confidence intervals for LD₅₀ values instead of single-point estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
